N-[(E)-2-furylmethyleneamino]benzamide
Description
Properties
CAS No. |
62214-31-7 |
|---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C12H10N2O2/c15-12(10-5-2-1-3-6-10)14-13-9-11-7-4-8-16-11/h1-9H,(H,14,15)/b13-9+ |
InChI Key |
FLSCWWXUVAYOLY-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N Furfurylidene Benzohydrazide
Direct Synthesis of N'-(Furfurylidene)benzohydrazide
The direct synthesis of N'-(Furfurylidene)benzohydrazide is primarily achieved through the condensation reaction between benzohydrazide (B10538) and furfural (B47365) (furan-2-carbaldehyde). This reaction is a classic example of Schiff base formation.
Condensation Reactions
The most fundamental and widely used method for synthesizing N'-(Furfurylidene)benzohydrazide is the acid-catalyzed condensation of benzohydrazide with furfural. nih.govderpharmachemica.com In a typical procedure, equimolar amounts of the two reactants are dissolved in a suitable solvent, such as ethanol (B145695) or methanol. A catalytic amount of acid, commonly glacial acetic acid, is added to protonate the carbonyl oxygen of the furfural, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the terminal nitrogen atom of the benzohydrazide. nih.govchemmethod.comresearchgate.net
The reaction mixture is typically heated under reflux for a period ranging from a few hours to several hours. nih.gov Progress can be monitored using thin-layer chromatography (TLC). nih.gov Upon completion, the reaction mixture is cooled, often in an ice bath, to induce precipitation of the product. nih.gov The resulting solid, N'-(Furfurylidene)benzohydrazide, is then collected by filtration, washed with water and a cold solvent like n-hexane to remove impurities, and purified, typically through recrystallization from a solvent such as ethanol. nih.govderpharmachemica.com The general reaction scheme is a versatile and established route for preparing a wide array of hydrazone derivatives. researchgate.net
Green Chemistry Approaches to Synthesis
In response to the growing demand for environmentally responsible chemical processes, several green chemistry approaches have been applied to the synthesis of hydrazones like N'-(Furfurylidene)benzohydrazide. These methods aim to reduce or eliminate the use of hazardous solvents, decrease energy consumption, and shorten reaction times. fip.org
Solvent-free synthesis represents a significant advancement in green chemistry. One such technique is twin-screw extrusion (TSE), a mechanochemical method that has been successfully used for the synthesis of N-acylhydrazones without any solvent. qub.ac.uk In this process, the solid reactants (benzohydrazide and furfural) are fed into an extruder where they are mixed and heated, promoting the condensation reaction in the absence of a liquid medium. qub.ac.uk This method offers advantages such as high conversion rates, scalability, and the elimination of solvent-related waste and purification steps. qub.ac.uk
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. fip.org For the synthesis of N'-(Furfurylidene)benzohydrazide and its analogs, microwave irradiation offers a significant reduction in reaction time, often from hours to just a few minutes, along with an increase in product yield. fip.orgresearchgate.net The reaction can be performed by condensing the hydrazide and aldehyde in ethanol with a catalytic amount of acetic acid under microwave conditions. rjptonline.org In some cases, the reaction can be carried out under solvent-free conditions, where the neat reactants are irradiated, further enhancing the green credentials of the synthesis. fip.orgresearchgate.net This rapid, efficient heating reduces the likelihood of side reactions and product decomposition. fip.org
| Reactants | Method | Solvent | Reaction Time | Yield (%) | Reference |
| 2-hydroxybenzohydrazide + Substituted benzaldehydes | Microwave Irradiation | None | 8-10 min | 62-80 | researchgate.net |
| 2-hydroxybenzohydrazide + Benzaldehyde (B42025) derivatives | Microwave Irradiation | None | 2-8 min | 68-81 | fip.org |
| 2-hydroxybenzohydrazide + Substituted benzaldehydes | Microwave Irradiation | Acetic Acid/Ethanol | 4-10 min | up to 98 | arabjchem.org |
| (benzotriazol-1-yl)acetic acid hydrazide + Aromatic aldehydes | Microwave Irradiation | Glacial Acetic Acid/Ethanol | Not Specified | Not Specified | rjptonline.org |
Ultrasound-assisted synthesis is another green technique that utilizes the energy of acoustic cavitation to enhance reaction rates. The formation, growth, and collapse of bubbles in the reaction medium create localized hot spots with high temperature and pressure, which accelerates the condensation process. researchgate.net The synthesis of hydrazones, such as 2-Hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide, has been effectively achieved using ultrasonication, resulting in good yields and proving more eco-friendly compared to conventional heating methods. researchgate.netbiointerfaceresearch.com This method has also been applied to the Knoevenagel condensation for synthesizing various arylidenes, demonstrating its versatility. nih.gov The use of ultrasonic irradiation can significantly shorten reaction times and improve yields in the synthesis of related heterocyclic compounds. nih.gov
Synthesis of N'-(Furfurylidene)benzohydrazide Derivatives
The synthesis of derivatives of N'-(Furfurylidene)benzohydrazide allows for the systematic modification of its chemical structure to explore structure-activity relationships. This is typically achieved by using substituted benzohydrazides or substituted furfural analogs in the condensation reaction.
A common strategy involves preparing a variety of substituted benzohydrazides first. This can be done by reacting substituted benzoic acids with an alcohol (e.g., methanol) to form the corresponding ester, which is then treated with hydrazine (B178648) hydrate (B1144303) to yield the desired substituted benzohydrazide. nih.govnih.gov These substituted benzohydrazides can then be condensed with furfural.
Alternatively, benzohydrazide can be reacted with a range of different aldehydes and ketones to produce a library of derivatives. derpharmachemica.comresearchgate.netresearchgate.net For example, reacting benzohydrazide with substituted benzaldehydes yields a series of N'-benzylidene-benzohydrazide derivatives. researchgate.netmdpi.com This modular approach allows for the introduction of various functional groups onto the phenyl ring, such as halogens (fluoro, chloro, bromo), methoxy (B1213986) groups, and trifluoromethyl groups, leading to a diverse set of compounds. nih.govmdpi.com Furthermore, more complex heterocyclic structures can be incorporated, such as linking the benzohydrazide moiety to dihydropyrazoles or 1,2,3-triazoles, to generate novel derivatives with potentially enhanced properties. nih.govnih.gov
| Starting Hydrazide | Reactant Aldehyde/Ketone | Derivative Class | Reference |
| 4-(prop-2-yn-1-yloxy)benzohydrazide | Aromatic aldehydes | Benzohydrazide-1,2,3-triazoles | nih.gov |
| 4-(t-Bu)benzohydrazide | Substituted aromatic aldehydes | N′-benzylidene-4-(t-Bu)benzohydrazide derivatives | nih.gov |
| Substituted acetohydrazides | Aromatic aldehydes | Benzimidazole-hydrazone derivatives | researchgate.net |
| Salicyl hydrazine | 5-bromovanillin | (E)-N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxybenzohydrazide | researchgate.net |
| Substituted benzoic acid hydrazide | 3,5-dimethoxy-4-hydroxybenzaldehyde | N′-(4-hydroxy-3,5-dimethoxybenzylidene)substituted benzohydrazide | nih.gov |
| 4-methoxybenzohydrazide | 3,4,5-trimethoxybenzaldehyde | (E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide | derpharmachemica.com |
Introduction of Substituents on the Benzoyl Moiety
A primary strategy for diversifying the N'-(furfurylidene)benzohydrazide scaffold involves the introduction of various substituents onto the benzoyl ring. This is typically achieved by utilizing substituted benzohydrazides as starting materials in the condensation reaction with furfural. The general synthetic route commences with the esterification of a substituted benzoic acid, followed by hydrazinolysis to yield the corresponding substituted benzohydrazide. These substituted benzohydrazides are then reacted with furfural to produce the target N'-(furfurylidene)substituted-benzohydrazides.
A variety of substituents have been successfully incorporated onto the benzoyl moiety, leading to a wide array of derivatives. These modifications are often pursued to modulate the electronic and lipophilic properties of the molecule, which can in turn influence its biological activity. For instance, the synthesis of N′-benzylidene-4-tert-butylbenzohydrazide derivatives has been reported, starting from 4-(tert-butyl)benzoic acid. nih.gov Similarly, a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were synthesized from 3,4-dimethoxybenzoic acid. nih.gov Other examples include the preparation of (E)-4-Chloro-N'-(substituted-benzylidene)benzohydrazides from 4-chlorobenzohydrazide. derpharmachemica.com The general scheme for these syntheses involves the reaction of the appropriately substituted benzohydrazide with an aldehyde.
The following table summarizes some examples of N'-(furfurylidene)benzohydrazide derivatives with substituents on the benzoyl moiety and the corresponding starting materials.
| Substituent on Benzoyl Ring | Starting Substituted Benzoic Acid | Resulting Hydrazide | Reference |
| 4-tert-butyl | 4-(tert-butyl)benzoic acid | 4-(tert-butyl)benzohydrazide | nih.gov |
| 3,4-dimethoxy | 3,4-dimethoxybenzoic acid | 3,4-dimethoxybenzohydrazide | nih.gov |
| 4-chloro | 4-chlorobenzoic acid | 4-chlorobenzohydrazide | derpharmachemica.com |
| 4-hydroxy | p-hydroxybenzoic acid | p-hydroxybenzohydrazide | mdpi.com |
Modifications of the Furfurylidene Moiety
Alterations to the furfurylidene portion of the molecule provide another avenue for chemical diversification. This is generally accomplished by replacing furfural with other aldehydes or ketones in the condensation reaction with benzohydrazide. While the core focus of this article is on furfurylidene derivatives, it is important to note that the synthetic methodology is broadly applicable to a wide range of aldehydes.
The furan (B31954) ring itself is a key structural feature, and its derivatives are found in numerous biologically active compounds. nih.govresearchgate.net Modifications can include the introduction of substituents on the furan ring or its replacement with other heterocyclic or aromatic aldehydes. For example, the reaction of 4-chlorobenzohydrazide with thiophene-2-carboxaldehyde yields (E)-4-Chloro-N'-(thiophen-2-ylmethylene)benzohydrazide. derpharmachemica.com This demonstrates the feasibility of incorporating different five-membered heterocyclic rings in place of the furan moiety.
The general synthetic approach remains the condensation of a benzohydrazide with a selected aldehyde. The choice of the aldehyde dictates the nature of the resulting "ylidene" moiety.
| Aldehyde | Resulting "Ylidene" Moiety | Example Reference |
| Furfural | Furfurylidene | nih.gov |
| Thiophene-2-carboxaldehyde | Thiophen-2-ylmethylene | derpharmachemica.com |
| Various substituted benzaldehydes | Substituted benzylidene | nih.govnih.govmdpi.comresearchgate.net |
Hybrid Compounds Incorporating N'-(Furfurylidene)benzohydrazide Scaffolds
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug discovery. The N'-(furfurylidene)benzohydrazide scaffold has been utilized as a building block for the creation of novel hybrid compounds. These hybrids aim to leverage the biological activities of both the benzohydrazide core and the linked molecular fragments.
One approach involves linking the benzohydrazide scaffold to other heterocyclic systems. For instance, novel benzohydrazide derivatives containing dihydropyrazole moieties have been synthesized. nih.gov In this strategy, a multi-step synthesis first creates a dihydropyrazole intermediate which is then coupled with a substituted benzaldehyde to form the final hybrid compound. nih.gov Another example is the synthesis of N′-substituted benzylidene benzohydrazides linked to 1,2,3-triazoles. researchgate.net
The following table provides examples of hybrid compound classes that incorporate a benzohydrazide core.
| Hybrid Partner | Linkage Strategy | Resulting Hybrid Class | Example Reference |
| Dihydropyrazole | Multi-step synthesis involving cyclization and subsequent condensation | Benzohydrazide-dihydropyrazole hybrids | nih.gov |
| 1,2,3-Triazole | Click chemistry or multi-step synthesis | Benzohydrazide-1,2,3-triazole hybrids | researchgate.net |
| Benzofuroxan (B160326) and Aminothiazole | Nucleophilic aromatic substitution | Benzofuroxan-aminothiazole hybrids | nih.gov |
| Tetrazole and Isatin | Multi-step synthesis involving cyclization and condensation | Hydrazone-tetrazole/isatin hybrids | researchgate.net |
Spectroscopic and Structural Elucidation of N Furfurylidene Benzohydrazide
Spectroscopic Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atom connectivity and the determination of the chemical environment of each nucleus within the molecule. researchgate.net For N'-(Furfurylidene)benzohydrazide, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR techniques are employed for a comprehensive structural assignment. researchgate.net
Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule and provides information about their electronic environment and proximity to other protons. In the ¹H NMR spectrum of N'-(Furfurylidene)benzohydrazide, recorded in a DMSO-d₆ solvent, distinct signals corresponding to each unique proton are observed. researchgate.net
A characteristic singlet appearing at the most downfield region (δ 11.7 ppm) is assigned to the amide (O=C-NH) proton. researchgate.net The azomethine proton (-CH=N-), a key feature of the hydrazone linkage, is identified by a singlet at δ 8.35 ppm. derpharmachemica.comresearchgate.net The protons of the furan (B31954) ring and the benzene (B151609) ring appear in the aromatic region of the spectrum. Specifically, the protons of the furan ring resonate at δ 6.6 ppm, δ 6.9 ppm, and δ 7.8 ppm. The protons of the phenyl group are observed as a doublet at δ 7.59 ppm (meta protons) and a singlet at δ 7.9 ppm (ortho protons), with the para proton signal seen at δ 7.86 ppm. researchgate.net
Table 1: ¹H NMR Chemical Shift Data for N'-(Furfurylidene)benzohydrazide researchgate.net
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Amide (NH) | 11.7 | Singlet | O=C-NH |
| Azomethine (CH=N) | 8.35 | Singlet | CH =N- |
| Phenyl (ortho) | 7.9 | Singlet | Ortho H of Ph |
| Phenyl (para) | 7.86 | Singlet | Para H of Ph |
| Furan | 7.8 | - | H of furan |
| Phenyl (meta) | 7.59 | Doublet | Meta H of Ph |
| Furan | 6.9 | - | H of furan |
| Furan | 6.6 | - | H of furan |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon atoms in a molecule. The spectrum for N'-(Furfurylidene)benzohydrazide shows a signal for each unique carbon atom in a distinct chemical environment. researchgate.net
The carbonyl carbon (C=O) of the benzohydrazide (B10538) moiety is typically observed in the downfield region, and for this compound, it appears at δ 163 ppm. derpharmachemica.comresearchgate.net The azomethine carbon (-CH=N-) signal is found at δ 137 ppm. The carbons of the aromatic furan and benzene rings resonate in the range of δ 112-152 ppm. researchgate.net Specifically, the carbon atoms of the furan ring are observed at δ 112 ppm, δ 116 ppm, and δ 152 ppm, while the phenyl carbons appear at δ 128 ppm, δ 129 ppm, δ 132 ppm, and δ 133 ppm. researchgate.net
Table 2: ¹³C NMR Chemical Shift Data for N'-(Furfurylidene)benzohydrazide researchgate.net
| Carbon Type | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl (C=O) | 163 | C =O |
| Furan Ring | 152 | C of furan ring |
| Azomethine (CH=N) | 137 | C H=N |
| Phenyl Ring | 133 | C of phenyl ring |
| Phenyl Ring | 132 | C of phenyl ring |
| Phenyl Ring | 129 | C of phenyl ring |
| Phenyl Ring | 128 | C of phenyl ring |
| Furan Ring | 116 | C of furan ring |
| Furan Ring | 112 | C of furan ring |
For complex molecules, one-dimensional NMR spectra can become crowded, making definitive assignments challenging. Two-dimensional (2D) NMR techniques provide more detailed information by correlating signals from different nuclei, which helps to unambiguously establish the molecular structure. libretexts.org
Correlation Spectroscopy (COSY) is a homonuclear 2D NMR technique that shows correlations between protons that are coupled to each other, typically through two or three bonds (J-coupling). libretexts.org In a COSY spectrum of N'-(Furfurylidene)benzohydrazide, the diagonal peaks correspond to the 1D ¹H NMR spectrum, while the off-diagonal peaks, or cross-peaks, indicate which protons are coupled.
Expected correlations would include:
Cross-peaks between the adjacent protons on the furan ring, confirming their relative positions.
Cross-peaks between the ortho and meta protons on the benzene ring, establishing the substitution pattern. The absence of a cross-peak between the azomethine proton (δ 8.35 ppm) and any other proton confirms it is a singlet, consistent with its structural position.
Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear 2D NMR technique that correlates the chemical shifts of protons with their directly attached carbons. nih.gov Each peak in an HSQC spectrum corresponds to a C-H bond in the molecule, with coordinates representing the chemical shift of the proton (on one axis) and the carbon (on the other axis). researchgate.net
For N'-(Furfurylidene)benzohydrazide, an HSQC experiment would definitively link the proton signals to their corresponding carbon signals:
A correlation peak would be observed between the azomethine proton at δ 8.35 ppm and the azomethine carbon at δ 137 ppm.
Correlations would be seen between the furan protons (δ 6.6, 6.9, 7.8 ppm) and the furan carbons (δ 112, 116, 152 ppm), allowing for precise assignment of each C-H pair in the furan ring.
Similarly, correlations between the phenyl protons (δ 7.59, 7.86, 7.9 ppm) and the phenyl carbons (δ 128, 129, 132 ppm) would confirm the assignments for the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques
Heteronuclear Multiple Bond Correlation (HMBC)
Heteronuclear Multiple Bond Correlation (HMBC) is a powerful two-dimensional Nuclear Magnetic Resonance (2D NMR) technique used to establish long-range correlations between heteronuclei, typically ¹H and ¹³C, that are separated by two to four bonds. nih.govsdsu.edu This experiment is crucial for piecing together the carbon skeleton of a molecule by observing correlations between protons and quaternary carbons or carbons that are not directly attached. sdsu.edunih.gov
The azomethine proton (HC=N) showing a correlation to the carbonyl carbon (C=O) of the benzohydrazide moiety and to the carbons of the furan ring.
The N-H proton showing correlations to the carbonyl carbon and carbons of the benzene ring.
Protons on the furan and benzene rings showing long-range correlations to other carbons within their respective ring systems and to the central C=N-N-C=O backbone.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a hydrazone derivative like N'-(Furfurylidene)benzohydrazide is characterized by several key absorption bands.
For similar hydrazone structures, characteristic stretching vibrations are observed for the N-H, C=O, and C=N groups. researchgate.net The N-H stretching band is typically found around 3173 cm⁻¹. researchgate.net The carbonyl group (C=O) of the benzohydrazide moiety gives rise to a strong absorption band, generally seen in the region of 1660-1622 cm⁻¹. researchgate.netjocpr.com The azomethine group (C=N) stretching vibration is observed at a slightly lower wavenumber, typically around 1613-1597 cm⁻¹. researchgate.netsciensage.info The presence of aromatic rings (benzene and furan) is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. jocpr.com
Table 1: Characteristic IR Absorption Bands for Hydrazones
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H | Stretching | ~3173 | researchgate.net |
| C=O (Amide) | Stretching | 1660 - 1622 | researchgate.netjocpr.com |
| C=N (Azomethine) | Stretching | 1613 - 1597 | researchgate.netsciensage.info |
| Aromatic C-H | Stretching | >3000 | jocpr.com |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. nih.gov The molecular weight of N'-(Furfurylidene)benzohydrazide is 214.22 g/mol . nih.gov
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. In a study of similar (E)-3-(furan-2-yl) acrylohydrazide derivatives, HRESI-MS analysis revealed the presence of both protonated [M+H]⁺ and deprotonated [M-H]⁻ molecular ions. peerj.com For N'-(Furfurylidene)benzohydrazide (C₁₂H₁₀N₂O₂), HRESI-MS would be expected to show a protonated molecule at an m/z corresponding to [C₁₂H₁₁N₂O₂]⁺ and/or a deprotonated molecule at an m/z for [C₁₂H₉N₂O₂]⁻, with the high mass accuracy confirming the elemental composition. peerj.com
Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). miamioh.edu This process results in the formation of a molecular ion (M⁺) and extensive fragmentation, providing a characteristic "fingerprint" for the compound that can be used for identification. miamioh.edu
The mass spectrum of the related compound N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (molecular weight 230.2) showed a molecular ion peak [M+2] at m/z = 232.2. nih.gov Its fragmentation pattern included peaks resulting from the loss of an OH fragment and an O fragment. nih.gov A major fragment was observed at m/z = 121.17, corresponding to the loss of the phenyl ring. nih.gov A similar fragmentation pattern would be anticipated for N'-(Furfurylidene)benzohydrazide, with key fragments arising from the cleavage of the amide bond and the imine bond.
Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated [M+H]⁺ or sodiated [M+Na]⁺ molecular ions with minimal fragmentation. nih.gov This makes it particularly useful for determining the molecular weight of the intact molecule. For the parent compound, benzohydrazide, ESI-MS analysis in positive ion mode shows a precursor ion [M+H]⁺ at m/z 137.0709. nih.gov Similarly, N'-(Furfurylidene)benzohydrazide would be expected to readily form a protonated molecule [C₁₂H₁₁N₂O₂]⁺ at m/z 215.0815 in an ESI-MS experiment. The technique is valued for its ability to analyze compounds directly from solution. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. salariuspharma.com This hyphenated technique is used to analyze complex mixtures, identify individual components, and perform quantitative analysis. In the context of N'-(Furfurylidene)benzohydrazide, an LC-MS method would first separate the compound from any impurities, starting materials, or byproducts. The eluting compound would then be introduced into the mass spectrometer (often using an ESI source) to confirm its identity and purity based on its retention time and mass-to-charge ratio. nih.gov
Table 2: Expected Mass Spectrometry Data for N'-(Furfurylidene)benzohydrazide (C₁₂H₁₀N₂O₂)
| Technique | Ion Type | Expected m/z | Notes | Reference |
|---|---|---|---|---|
| HRESI-MS | [M+H]⁺ | 215.0815 | High accuracy confirms elemental formula | peerj.com |
| HRESI-MS | [M-H]⁻ | 213.0670 | High accuracy confirms elemental formula | peerj.com |
| EI-MS | M⁺ | 214 | Molecular ion, may be weak | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of hydrazone compounds, including N'-(Furfurylidene)benzohydrazide, is characterized by specific transitions that provide information about the conjugated systems within the molecule. Typically, the UV-Vis spectra of such compounds exhibit absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions, which are generally of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings and the C=N double bond. The n→π* transitions, which are of lower intensity, involve the excitation of non-bonding electrons, such as those on the nitrogen and oxygen atoms, to antibonding π* orbitals. While specific absorption maxima (λmax) for N'-(Furfurylidene)benzohydrazide are not detailed in the available literature, the furan ring and the benzoyl group are known to influence these electronic transitions.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction analysis has been instrumental in determining the precise three-dimensional structure of N'-(Furfurylidene)benzohydrazide in the solid state. These studies have revealed the molecule's conformational details and the nature of its intermolecular interactions.
The compound, with the chemical formula C₁₂H₁₀N₂O₂, crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The crystallographic data indicates that the molecule exists in the E configuration with respect to the C=N double bond. nih.gov The dihedral angle between the benzene ring and the furan ring is a significant feature of the molecular structure, with a reported value of 52.54(7)°. nih.gov This twist indicates that the two ring systems are not coplanar.
The crystal structure is stabilized by intermolecular hydrogen bonds. Specifically, N—H···O hydrogen bonding interactions are observed, which contribute to the formation of the supramolecular architecture. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₀N₂O₂ |
| Molecular Weight | 214.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.3955 (11) |
| b (Å) | 9.4777 (9) |
| c (Å) | 9.6845 (10) |
| β (°) | 110.610 (1) |
| Volume (ų) | 1064.93 (18) |
| Z | 4 |
Elemental Analysis
Elemental analysis provides a fundamental confirmation of the chemical composition of a synthesized compound by determining the percentage by weight of each element present. For N'-(Furfurylidene)benzohydrazide (C₁₂H₁₀N₂O₂), the theoretically calculated elemental composition is in close agreement with the experimentally determined values, thus verifying the empirical formula of the compound.
The experimental findings from elemental analysis have been reported as follows: Carbon (C) 67.16%, Hydrogen (H) 4.66%, and Nitrogen (N) 13.19%. nih.gov These experimental values align well with the calculated theoretical percentages of C 67.28%, H 4.71%, and N 13.08%. nih.gov
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 67.28 | 67.16 |
| Hydrogen (H) | 4.71 | 4.66 |
| Nitrogen (N) | 13.08 | 13.19 |
Coordination Chemistry and Metal Complexes of N Furfurylidene Benzohydrazide
Ligand Properties and Chelating Abilities
The coordination behavior of N'-(Furfurylidene)benzohydrazide is dictated by the presence of specific donor atoms and its ability to adopt different coordination modes.
Donor Atom Identification
N'-(Furfurylidene)benzohydrazide possesses several potential donor atoms, primarily nitrogen and oxygen. Spectroscopic evidence, particularly from infrared (IR) studies, confirms the involvement of the azomethine nitrogen and the carbonyl oxygen in coordination to metal ions. nih.goviosrjournals.org In some instances, particularly in derivatives with hydroxyl substitutions on the benzoyl ring, the phenolic oxygen also participates in chelation. iosrjournals.org The furan (B31954) ring's oxygen atom is generally not considered a primary coordination site.
The ligand can exist in keto-enol tautomeric forms. nih.gov In the solid state, it predominantly exists in the keto form. nih.gov However, upon complexation, it often coordinates to the metal ion in its enolic form, where the carbonyl oxygen is deprotonated. nih.govnih.gov This enolization is a key feature of its chelating ability.
Bidentate and Tridentate Coordination Modes
N'-(Furfurylidene)benzohydrazide and its derivatives primarily exhibit bidentate and tridentate coordination modes.
Bidentate Coordination: The most common coordination mode is bidentate, where the ligand binds to a metal center through two donor atoms. This typically involves the azomethine nitrogen and the enolic oxygen atom. nih.govnih.gov Studies on complexes with Cu(II), Co(II), Ni(II), and Zn(II) have shown this bidentate chelation, resulting in the formation of stable five-membered chelate rings. nih.govnih.gov
Tridentate Coordination: In certain derivatives, particularly those with a hydroxyl group at the ortho position of the benzoyl moiety (e.g., N'-(furfurylidene)-2-hydroxybenzohydrazide), the ligand can act as a tridentate chelating agent. iosrjournals.org In these cases, coordination occurs through the phenolic oxygen, the azomethine nitrogen, and the enolic oxygen. iosrjournals.org This mode of coordination leads to the formation of two chelate rings, enhancing the stability of the resulting metal complex.
The flexibility of N'-(Furfurylidene)benzohydrazide to adopt either a bidentate or tridentate coordination mode, depending on the specific substituents and the metal ion involved, underscores its versatility as a ligand in coordination chemistry. mtct.ac.in
Synthesis of Metal Complexes with N'-(Furfurylidene)benzohydrazide and its Derivatives
The synthesis of metal complexes with N'-(Furfurylidene)benzohydrazide and its derivatives is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Transition Metal Complexes
A variety of transition metal complexes of N'-(Furfurylidene)benzohydrazide and its derivatives have been synthesized and characterized. The general procedure involves refluxing an ethanolic or methanolic solution of the ligand with a solution of the corresponding metal salt, often an acetate (B1210297) or chloride salt. nih.gov The resulting complexes often precipitate out of the solution upon cooling and can be purified by washing with the solvent.
Complexes with the following transition metals have been reported:
Zn(II), Cd(II), Ni(II), Cu(II), Co(II), Mn(II): Numerous studies have documented the synthesis of complexes with these divalent metal ions. nih.govnih.govresearchgate.netscichemj.org The reactions are typically carried out in a 1:2 metal-to-ligand molar ratio, yielding complexes with the general formula [M(L)₂], where L is the deprotonated ligand. nih.govnih.gov
Fe(III): The synthesis of iron(III) complexes with hydrazone ligands has been described, often resulting in octahedral geometries. nih.gov
La(III): Lanthanum(III) complexes have also been prepared, expanding the scope of coordination beyond transition metals.
V(V): Vanadyl(IV) complexes, which can be oxidized to V(V) species, have been synthesized and studied, particularly for their structural and spectroscopic properties. iosrjournals.org
The synthesis of these complexes is often straightforward, making them accessible for further investigation and potential applications.
Structural Characterization of Metal Complexes
The structures of the metal complexes of N'-(Furfurylidene)benzohydrazide are elucidated using a combination of spectroscopic techniques.
Spectroscopic Analysis of Metal Complexes
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. Key observations in the IR spectra of the metal complexes compared to the free ligand include:
A shift in the ν(C=N) (azomethine) stretching vibration, indicating the coordination of the azomethine nitrogen. iosrjournals.orgnih.gov
The disappearance of the ν(C=O) (carbonyl) band and the appearance of a new band corresponding to the ν(C-O) (enolic) stretch, confirming coordination through the deprotonated enolic oxygen. nih.govnih.gov
The appearance of new bands at lower frequencies, which are attributed to ν(M-N) and ν(M-O) vibrations, further confirming the formation of the complex. iosrjournals.orgscichemj.org
In derivatives with a phenolic group, the disappearance of the ν(O-H) band indicates deprotonation and coordination of the phenolic oxygen. iosrjournals.org
| Vibrational Mode | Free Ligand (cm⁻¹) (Approx.) | Metal Complex (cm⁻¹) (Approx.) | Inference |
| ν(C=N) | ~1605 | Shifted | Coordination of azomethine nitrogen nih.gov |
| ν(C=O) | ~1650 | Disappears/Shifts to lower frequency | Coordination of carbonyl oxygen (keto form) or formation of enolate nih.gov |
| ν(C-O) (enolic) | Not present | Appears | Coordination via deprotonated enolic oxygen nih.gov |
| ν(M-N) | Not present | ~530 | Formation of metal-nitrogen bond iosrjournals.org |
| ν(M-O) | Not present | ~462 | Formation of metal-oxygen bond iosrjournals.org |
Table 1: Representative IR Spectral Data for N'-(Furfurylidene)benzohydrazide and its Metal Complexes.
UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the geometry of the metal complexes. The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions. The positions and intensities of these bands are characteristic of the metal ion and its coordination environment (e.g., octahedral, tetrahedral). researchgate.netrsc.org For instance, the electronic spectra of Cu(II) complexes often suggest a distorted octahedral or square planar geometry.
| Metal Ion | Geometry | Typical d-d Transition Bands (nm) |
| Cu(II) | Octahedral/Distorted Octahedral | One broad band |
| Ni(II) | Octahedral | Multiple bands |
| Co(II) | Octahedral/Tetrahedral | Multiple bands |
Table 2: Typical Electronic Spectral Data and Geometries for some Transition Metal Complexes.
Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is particularly useful for studying paramagnetic complexes, such as those of Cu(II), Mn(II), and V(IV). iosrjournals.org The ESR spectrum of a Cu(II) complex can provide information about the geometry and the nature of the metal-ligand bonding. For vanadyl complexes, a characteristic eight-line pattern is often observed due to the interaction of the unpaired electron with the vanadium nucleus (I = 7/2), which is indicative of a square pyramidal or octahedral geometry. iosrjournals.orgresearchgate.net
Single-Crystal X-ray Diffraction of Metal Complexes
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been instrumental in confirming the molecular structures of metal complexes of N'-(Furfurylidene)benzohydrazide and its derivatives.
For instance, the single-crystal X-ray structure of a nickel(II) complex with (Z)-N′-(4-methoxybenzylidene)benzohydrazide, a related compound, revealed a distorted square planar geometry. mdpi.com In this complex, the nickel(II) ion is coordinated to two deprotonated ligand molecules, each acting as a bidentate ligand through the enolic oxygen and the azomethine nitrogen atoms. mdpi.com The complex crystallized in the monoclinic crystal system with a P21/n space group. mdpi.com
Similarly, studies on other hydrazone complexes have provided detailed structural information. For example, the crystal structure of a zinc(II) complex with 2-hydroxy-benzoic acid (phenyl-pyridin-2-yl-methylene)-hydrazide showed a distorted octahedral coordination geometry around the central zinc ion. researchgate.net In this case, the ligand also coordinates through the azomethine nitrogen and the enolized carbonyl oxygen. researchgate.net The determination of bond lengths, such as the C-O bond, confirms the enolization of the hydrazone ligand upon complexation. researchgate.net
The ability to obtain single crystals of sufficient quality is a critical factor for this analysis. mdpi.commdpi.com The solvent system and crystallization conditions, such as temperature, play a crucial role in growing suitable crystals. mdpi.com The data obtained from single-crystal X-ray diffraction, including unit cell parameters, space group, and atomic coordinates, provide unequivocal evidence for the coordination mode of the ligand and the geometry of the metal center. mdpi.commdpi.com
Table 1: Crystallographic Data for Selected Metal Complexes of Hydrazone Ligands
| Parameter | [Ni(II)-2L Complex] | [Compound 9] |
| Formula | C30H26N4NiO4 | C17H13N5S |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/n | P21/n |
| a (Å) | 7.8707(2) | 7.8707(2) |
| b (Å) | 15.9681(4) | 15.9681(4) |
| c (Å) | 11.9798(4) | 11.9798(4) |
| β (°) ** | 100.283(3) | 100.283(3) |
| Volume (ų) | 1481.44(7) | 1481.44(7) |
| Z | 4 | 4 |
| Density (Mg/m³) ** | 1.486 | 1.486 |
Data for [Ni(II)-2L Complex] from a study on (Z)-N′-(4-methoxybenzylidene)benzohydrazide. mdpi.com Data for [Compound 9] from a study on 8-(1H-indol-2-yl)-5-(p-tolyl)- nih.govjptcp.comresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netresearchgate.netthiadiazole. mdpi.com
Thermal Analysis (TGA, DTA) of Metal Complexes
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition patterns of N'-(Furfurylidene)benzohydrazide metal complexes. These methods provide valuable information about the composition of the complexes, including the presence of coordinated or lattice water molecules, and the temperature ranges at which different parts of the complex decompose.
TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material. The thermogram of a Cu(II) complex of a related hydrazone, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, showed a multi-step decomposition. nih.gov The initial step, occurring between 165–335 °C, was attributed to the loss of the hydroxy phenyl fragments. nih.gov A subsequent decomposition stage between 335–475 °C corresponded to the removal of the furan rings and other fragments. nih.gov
Studies on various other transition metal complexes of hydrazone ligands have shown that the final decomposition product is typically the stable metal oxide. researchgate.net The decomposition steps and the corresponding temperature ranges can be used to propose a stoichiometric decomposition scheme for the complexes. researchgate.net The thermal stability of the complexes can also be compared, with one study on heterocyclic hydrazone complexes finding a stability order of Cr < Fe < Co < Mn = Cu < Zn < Ni. eurjchem.com
Kinetic parameters for the decomposition processes, such as activation energy (Ea), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), can be calculated from the TGA data using methods like the Coats-Redfern method. eurjchem.comresearchgate.net This information provides deeper insight into the thermodynamics and kinetics of the thermal decomposition of these complexes.
Table 2: Thermal Decomposition Data for a Cu(II) Complex of N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Found) | Mass Loss (%) (Calculated) | Fragment Lost |
| 1 | 165–335 | 40.70 | 40.28 | C₁₄H₁₀O₂ (hydroxy phenyl fragments) |
| 2 | 335–475 | 33.70 | 33.37 | C₁₀H₈NO₂ (furan rings and other fragments) |
Data from a study on N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes. nih.gov
Magnetic Susceptibility Measurements of Metal Complexes
Magnetic susceptibility measurements are crucial for determining the magnetic properties of N'-(Furfurylidene)benzohydrazide metal complexes, which in turn provides information about the electronic structure and geometry of the central metal ion. The magnetic moment of a complex is calculated from its magnetic susceptibility and is typically reported in Bohr Magnetons (B.M.).
This technique helps to distinguish between different possible geometries, such as octahedral, tetrahedral, or square planar. For example, a nickel(II) complex with a measured magnetic moment in the range of 2.8-3.5 B.M. is indicative of an octahedral environment. researchgate.net In contrast, a Ni(II) complex that is diamagnetic (with paired electrons) would suggest a square planar geometry. mdpi.comnih.gov
The magnetic properties of paramagnetic complexes, which contain unpaired electrons, are temperature-dependent and can be studied to understand magnetic coupling between metal centers in polynuclear complexes. nih.gov Antiferromagnetic coupling arises from the antiparallel alignment of spins, while ferromagnetic coupling results from parallel alignment. nih.gov
For instance, studies on various transition metal complexes of hydrazone ligands have used magnetic susceptibility to support proposed geometries. jptcp.comresearchgate.netresearchgate.net The magnetic moments of Co(II), Ni(II), and Cu(II) complexes of (E)-N'-[2-Hydroxybenzylidene]benzohydrazide were consistent with octahedral structures. researchgate.net
Table 3: Magnetic Moment Data for Selected Metal Complexes of Hydrazone Ligands
| Metal Complex | Magnetic Moment (B.M.) | Proposed Geometry |
| Ni(II) Complex | 3.2 | Octahedral |
| VO(II)-HBBH | - | Square Pyramidal |
| Mn(II)-HBBH | - | Octahedral |
| Co(II)-HBBH | - | Octahedral |
| Ni(II)-HBBH | - | Octahedral |
| Cu(II)-HBBH | - | Octahedral |
Data for Ni(II) Complex from a study on transition metal complexes of Schiff base ligands. researchgate.net Data for HBBH complexes from a study on (E)-N'-[2-Hydroxybenzylidene]benzohydrazide and its metal complexes. researchgate.net
Powder X-ray Diffraction (PXRD) of Metal Complexes
Powder X-ray diffraction (PXRD) is a valuable technique for the structural characterization of crystalline materials, including metal complexes of N'-(Furfurylidene)benzohydrazide, particularly when single crystals are not available. PXRD patterns provide information about the crystal structure, phase purity, and crystallinity of the synthesized compounds.
By comparing the PXRD pattern of a complex with that of the free ligand, it can be confirmed that a new crystalline phase has formed upon complexation. The positions and intensities of the diffraction peaks are characteristic of a specific crystal structure. Analysis of the PXRD data can allow for the determination of the crystal system (e.g., monoclinic, orthorhombic) and unit cell parameters. jptcp.comresearchgate.net
In some cases, PXRD studies have indicated a nanocrystalline nature for the synthesized metal complexes. eurjchem.com The technique is also used to characterize nanoparticles derived from these complexes, such as silver and zinc oxide nanoparticles. researchgate.net The broadness of the diffraction peaks in a PXRD pattern can be used to estimate the crystallite size using the Scherrer equation.
While not providing the same level of detail as single-crystal X-ray diffraction, PXRD is a powerful tool for routine characterization and for confirming the structural integrity of polycrystalline samples of N'-(Furfurylidene)benzohydrazide metal complexes. researchgate.netepstem.net
Scanning Electron Microscopy (SEM) of Metal Complexes
Scanning Electron Microscopy (SEM) is a technique used to visualize the surface morphology and topography of solid materials. For metal complexes of N'-(Furfurylidene)benzohydrazide, SEM provides insights into the particle size, shape, and surface features of the synthesized compounds.
SEM micrographs can reveal significant differences in the surface morphology between the free ligand and its metal complexes, indicating the formation of a new material upon coordination. eurjchem.com The images can show various morphologies, such as crystalline, amorphous, or nanocrystalline structures. This information complements the data obtained from other techniques like PXRD.
For example, a notable change in the SEM micrograph of a heterocyclic hydrazone ligand after complexation with Ni(II) confirmed the coordination of the metal ion to the ligand. eurjchem.com The technique is also useful for examining the morphology of nanoparticles synthesized using these complexes as precursors. The size and shape of the nanoparticles can be directly observed from the SEM images, which is crucial for understanding their properties and potential applications.
In Vitro Biological Activity Spectrum of N Furfurylidene Benzohydrazide and Its Derivatives
Antimicrobial Activity Investigations
N'-(Furfurylidene)benzohydrazide and its derivatives have demonstrated a broad spectrum of antimicrobial activity in various in vitro studies. nih.govthepharmajournal.com These compounds, characterized by the presence of a hydrazide-hydrazone moiety, have been synthesized and evaluated for their inhibitory effects against a panel of clinically relevant bacteria and fungi. nih.govthepharmajournal.com The structural modifications of the benzohydrazide (B10538) and furfurylidene rings have been shown to significantly influence the antimicrobial potency and spectrum.
Antibacterial Efficacy Studies
The antibacterial potential of N'-(Furfurylidene)benzohydrazide derivatives has been extensively investigated against both Gram-positive and Gram-negative bacteria. nih.govmdpi.comresearchgate.net These studies are crucial for identifying lead compounds for the development of new antibacterial drugs.
Derivatives of N'-(Furfurylidene)benzohydrazide have shown notable efficacy against various Gram-positive bacteria. nih.govmdpi.com For instance, certain hydrazide-hydrazone derivatives have exhibited very strong activity against all tested Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 7.81 μg/mL. nih.gov Some of these compounds have demonstrated a bactericidal effect against strains such as Staphylococcus aureus ATCC 6538, Staphylococcus epidermidis ATCC 12228, and Bacillus subtilis ATCC 6633. nih.gov
In some cases, the activity of these synthetic compounds has been shown to be superior to that of standard antibiotics. For example, a particular derivative displayed activity against S. aureus ATCC 25923 and S. aureus ATCC 6538 (MIC = 3.91 μg/mL) that was four times higher than that of nitrofurantoin (B1679001) (MIC = 15.62 μg/mL). nih.gov Furthermore, studies have indicated that some derivatives are particularly potent against B. subtilis, with MIC values as low as 6.25 μg/mL, which is twice as effective as streptomycin. nih.gov The presence of certain substituents on the aromatic rings can significantly enhance the antibacterial activity against these organisms. nih.gov
Interactive Table: Antibacterial Activity of N'-(Furfurylidene)benzohydrazide Derivatives against Gram-Positive Bacteria.
| Bacterial Strain | Compound/Derivative | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Derivative 15 | 1.95 - 7.81 | nih.gov |
| Staphylococcus aureus | Derivative 16 | 3.91 | nih.gov |
| Staphylococcus aureus | Derivative 19 | 6.25 | nih.gov |
| Bacillus subtilis | Derivative 11 | 0.032 (µM) | nih.gov |
| Bacillus subtilis | Derivative 12/13 | Good to Moderate | nih.govmdpi.com |
| Bacillus subtilis | Derivative 26/27 | 6.25 | nih.gov |
| Listeria monocytogenes | Derivative 1/2 | 25 - 200 | nih.gov |
| Streptococcus pyogenes | Not Specified | Not Specified | nih.gov |
The efficacy of N'-(Furfurylidene)benzohydrazide derivatives extends to Gram-negative bacteria, a group known for its intrinsic resistance to many antibiotics. nih.govmdpi.com Research has shown that certain derivatives exhibit remarkable activity against Escherichia coli, with some compounds having an MIC of 0.49 µg/mL, which is twice the potency of ciprofloxacin (B1669076) (MIC = 0.98 µg/mL). nih.gov Similarly, strong activity against Pseudomonas aeruginosa has been reported, with some derivatives showing very low MIC values of 0.19-0.22 μg/mL. nih.gov
The structural features of the hydrazone derivatives play a critical role in their activity against Gram-negative bacteria. For instance, the presence of electron-donating groups has been associated with better antibacterial activity. nih.gov Some compounds have also shown promising activity against Salmonella typhi. nih.gov
Interactive Table: Antibacterial Activity of N'-(Furfurylidene)benzohydrazide Derivatives against Gram-Negative Bacteria.
| Bacterial Strain | Compound/Derivative | MIC (µg/mL) | Reference |
| Escherichia coli | Derivative 5/6 | 0.49 | nih.gov |
| Escherichia coli | Derivative 19 | 12.5 | nih.gov |
| Pseudomonas aeruginosa | Derivative 33/34 | 0.19 - 0.22 | nih.gov |
| Pseudomonas aeruginosa | Derivative 27 | 12.5 | nih.gov |
| Salmonella typhi | Derivative 4h | Good Activity | nih.gov |
The determination of the Minimal Inhibitory Concentration (MIC) is a fundamental aspect of assessing the in vitro antibacterial and antifungal activity of compounds like N'-(Furfurylidene)benzohydrazide. nih.gov The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.govnih.gov
The most common method for determining MIC is the broth microdilution method. nih.govturkjps.org This technique involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium, typically Mueller-Hinton Broth (MHB) for bacteria, in a 96-well microtiter plate. nih.govturkjps.org Each well is then inoculated with a standardized suspension of the test microorganism. nih.gov The plates are incubated under specific conditions (e.g., 37°C for 24 hours for most bacteria). researchgate.nettrdizin.gov.tr The MIC is then determined by visual inspection for the lowest concentration of the compound at which there is no turbidity or a color change of a growth indicator, such as resazurin (B115843). nih.gov
Another method is the agar (B569324) dilution method, where the antimicrobial agent is incorporated into an agar medium (e.g., Mueller-Hinton Agar) at various concentrations. nih.gov The surface of the agar is then inoculated with the test microorganism, and the MIC is read as the lowest concentration that inhibits visible growth after incubation. nih.gov The disk diffusion method can provide a qualitative assessment of susceptibility, where the diameter of the zone of inhibition around a disk impregnated with the test compound is measured. mdpi.com
Antifungal Efficacy Studies
In addition to their antibacterial properties, N'-(Furfurylidene)benzohydrazide and its derivatives have been evaluated for their potential as antifungal agents. nih.govthepharmajournal.comresearchgate.net These investigations are critical in the search for new treatments for fungal infections, which are a significant cause of morbidity and mortality.
Several studies have demonstrated the antifungal activity of N'-(Furfurylidene)benzohydrazide derivatives against a range of fungal pathogens. nih.govthepharmajournal.comresearchgate.net For example, some nitrofurazone (B1679002) analogues containing the hydrazide-hydrazone scaffold have shown good fungicidal or fungistatic properties against Candida species. nih.gov The antifungal activity is often dependent on the specific chemical structure of the derivative. nih.gov
Research has also explored the efficacy of these compounds against filamentous fungi. For instance, some benzohydrazide derivatives have been evaluated for their in vitro antifungal activity against the phytopathogenic fungus Botrytis cinerea. researchgate.netnih.gov While specific data on Aspergillus niger and Aspergillus clavatus for the parent compound is limited in the provided context, the broader class of hydrazones has shown activity against various Aspergillus species. mdpi.comfrontiersin.org For example, some acylhydrazone derivatives have displayed excellent activity against Aspergillus fumigatus with MIC values as low as 0.98 μg/mL. frontiersin.org
Interactive Table: Antifungal Activity of N'-(Furfurylidene)benzohydrazide Derivatives.
| Fungal Strain | Compound/Derivative | MIC (µg/mL) | Reference |
| Candida albicans | Nitrofurazone analogue 43/44/45 | Good Activity | nih.gov |
| Candida albicans | Compound 4a | Good Activity | nih.gov |
| Aspergillus niger | Not Specified | Moderate Activity | thepharmajournal.com |
| Aspergillus fumigatus | Compound B2 | 0.98 | frontiersin.org |
| Botrytis cinerea | N',N'-dibenzylbenzohydrazides | Good Activity | researchgate.netnih.gov |
Antitubercular Activity against Mycobacterium tuberculosis
Tuberculosis (TB) remains a major global health threat, exacerbated by the rise of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). nih.gov This has spurred the search for novel antitubercular agents. Hydrazide derivatives, in particular, have shown promise in this area. mdpi.com
A series of benzoic acid hydrazones, including N'-(Furfurylidene)benzohydrazide derivatives, have been synthesized and evaluated for their in vitro antitubercular activity against strains of Mycobacterium tuberculosis. nih.gov The minimum inhibitory concentration (MIC) values for some benzohydrazone derivatives against the standard M. tuberculosis H37Rv strain have been reported to range from 7.8 to 250 µg/mL. researchgate.net In some studies, newly synthesized benzofuran-3-carbohydrazide analogs were screened against Mycobacterium tuberculosis H37Rv strains using the resazurin microtiter assay (REMA) method. nih.gov Similarly, a series of (E)-N'-(4-aryloxybenzylidene)-1H-benzimidazole-2-carbohydrazide derivatives demonstrated good antituberculosis activity with MIC values in the range of 1.5-25 µg/mL against Mtb H37Rv strains. nih.gov
The mechanism of action of some hydrazide derivatives is thought to be similar to that of isoniazid (B1672263) (INH), a frontline TB drug, which interferes with the synthesis of mycolic acid, an essential component of the mycobacterial cell wall. mdpi.com The lipophilicity of these derivatives appears to be a crucial factor influencing their antimycobacterial activity. mdpi.com The quest for new antitubercular drugs has led to the synthesis and evaluation of various hydrazide derivatives, with some showing significant potential for further development. nih.govmdpi.com
Table 1: Antitubercular Activity of Selected Hydrazide Derivatives
| Compound Type | Strain | MIC Range | Reference |
|---|---|---|---|
| Benzohydrazones | M. tuberculosis H37Rv | 7.8 - 250 µg/mL | researchgate.net |
| (E)-N'-(4-aryloxybenzylidene)-1H-benzimidazole-2-carbohydrazides | M. tuberculosis H37Rv | 1.5 - 25 µg/mL | nih.gov |
| N′-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides | M. tuberculosis | 6.25 - 12.5 µg/mL | mdpi.com |
Antioxidant Activity Assays
The antioxidant potential of N'-(Furfurylidene)benzohydrazide and its derivatives has been explored through various in vitro assays. These assays are crucial in identifying compounds that can counteract oxidative stress, a factor implicated in numerous diseases. nih.gov
DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Method
The DPPH assay is a widely used method to evaluate the free radical scavenging capacity of compounds. researchgate.netmdpi.com The assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. researchgate.netmdpi.com
Several studies have investigated the DPPH radical scavenging activity of benzohydrazide derivatives. researchgate.net For instance, some benzimidazole (B57391) hydrazones bearing a single hydroxy group on the aryl ring showed weak antioxidant activity. nih.gov However, the introduction of a second hydroxy group in the 4-position significantly increased the antioxidant capacity. nih.gov The position of the hydroxyl groups, rather than just their number, appears to be a key determinant of antioxidant activity. nih.gov
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay is another common method used to measure the total antioxidant power of a substance. nih.govwikipedia.org This assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form at low pH, which results in the formation of an intense blue color that can be measured by absorbance. nih.govwikipedia.orgresearchgate.net The FRAP assay provides a direct measure of the reducing ability of antioxidants. researchgate.net
The FRAP assay has been used to evaluate the antioxidant potential of various compounds, including benzimidazole hydrazones. nih.gov Results from FRAP analyses have often been consistent with those from DPPH assays, indicating that the structural features influencing radical scavenging also impact the ferric reducing ability. nih.gov For example, the poor antioxidant activity of a 2-hydroxyphenyl hydrazone was confirmed by the FRAP test, while shifting the hydroxy group to the 3- or 4-position led to a significant increase in activity. nih.gov
Total Antioxidant Capacity (TAC) Assays
The evaluation of the antioxidant properties of benzimidazole hydrazones has been achieved using various methods, including the oxygen radical absorbance capacity (ORAC) assay, which is another type of TAC assay. nih.gov In the ORAC assay, the 4-hydroxyphenyl derivative demonstrated the best antioxidant capacity towards peroxyl radicals. nih.gov Interestingly, in contrast to DPPH and FRAP assays, di- and trihydroxyphenyl derivatives showed lower activity in the ORAC test compared to monohydroxyphenyl analogs. nih.gov
Enzyme Inhibitory Profile Analysis
The ability of N'-(Furfurylidene)benzohydrazide and its derivatives to inhibit specific enzymes is another area of active research.
Urease Enzyme Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. Inhibition of this enzyme is a therapeutic target for conditions such as peptic ulcers caused by Helicobacter pylori. mdpi.com A number of benzohydrazide derivatives have been synthesized and evaluated for their in vitro urease inhibitory activity. nih.govsigmaaldrich.com
Several studies have shown that benzohydrazide derivatives can be potent urease inhibitors. nih.govsigmaaldrich.com For example, a series of N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives exhibited in vitro urease inhibition with IC₅₀ values ranging from 13.33 ± 0.58 µM to 251.74 ± 6.82 µM, with some compounds being more active than the standard inhibitor, thiourea (B124793) (IC₅₀ = 21.14 ± 0.425 µM). mdpi.com The nature and position of substituents on the phenyl ring have been shown to play a significant role in the urease inhibitory potential of these compounds. mdpi.comsigmaaldrich.com Kinetic studies have revealed that these compounds can inhibit the enzyme through both competitive and non-competitive modes. nih.govsigmaaldrich.com
Table 2: Urease Inhibitory Activity of Selected Benzohydrazide Derivatives
| Compound Series | IC₅₀ Range (µM) | Standard (Thiourea) IC₅₀ (µM) | Reference |
|---|---|---|---|
| Benzohydrazide derivatives (1-43) | 0.87 ± 0.31 - 19.0 ± 0.25 | 21.25 ± 0.15 | nih.govsigmaaldrich.com |
| N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives (4–26) | 13.33 ± 0.58 - 251.74 ± 6.82 | 21.14 ± 0.425 | mdpi.com |
| N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide | 8.4 | Not specified in abstract | nih.gov |
| N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide | 20.2 | Not specified in abstract | nih.gov |
| Carbazole-based acetyl benzohydrazides | 4.90 ± 0.041 (most effective) | 21.41 ± 0.023 | acgpubs.org |
Alpha-Glucosidase Enzyme Inhibition
N'-(Furfurylidene)benzohydrazide and its analogs have been investigated for their potential to inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion. The inhibition of this enzyme can delay the absorption of glucose, a therapeutic strategy for managing postprandial hyperglycemia.
A series of N'-substituted benzylidene benzohydrazide-1,2,3-triazoles demonstrated potent α-glucosidase inhibitory activity. All tested derivatives showed significant inhibition, with IC50 values ranging from 0.01 to 648.90 µM, which is notably more potent than the standard drug acarbose (B1664774) (IC50 = 752.10 µM). nih.gov Specifically, compounds 7a and 7h from this series were found to be exceptionally potent, with IC50 values of 0.02 µM and 0.01 µM, respectively. nih.gov Kinetic studies revealed that these compounds act as noncompetitive inhibitors of α-glucosidase. nih.gov
Furthermore, a study on 4-hydroxyquinolinone-hydrazones, which share the hydrazone core structure, also showed good α-glucosidase inhibition, with IC50 values ranging from 93.5 ± 0.6 to 575.6 ± 0.4 µM, again comparing favorably to acarbose. nih.gov Another related series of benzothiazole-bearing benzohydrazides exhibited IC50 values between 5.31 and 53.34 μM. nih.gov
Table 1: In Vitro α-Glucosidase Inhibitory Activity of Benzohydrazide Derivatives
| Compound/Derivative Class | IC50 Value (µM) | Standard (Acarbose) IC50 (µM) | Reference |
| N'-substituted benzylidene benzohydrazide-1,2,3-triazoles (7a) | 0.02 | 752.10 | nih.gov |
| N'-substituted benzylidene benzohydrazide-1,2,3-triazoles (7h) | 0.01 | 752.10 | nih.gov |
| 4-hydroxyquinolinone-hydrazones | 93.5 - 575.6 | 752.0 | nih.gov |
| Benzothiazole-bearing benzohydrazides | 5.31 - 53.34 | Not Specified | nih.gov |
Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters. Their inhibition is a therapeutic target for neurological disorders such as depression and Parkinson's disease.
A study on nineteen tosylated acyl hydrazone derivatives revealed their inhibitory activities against both MAO-A and MAO-B. Compound 3o was the most potent inhibitor of MAO-A with an IC50 value of 1.54 µM, while compound 3s was the most potent inhibitor of MAO-B with an IC50 value of 3.64 µM. Kinetic studies showed that these inhibitions were reversible and competitive.
In another study, a series of N'-(arylidene)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)benzohydrazides were synthesized and evaluated. These compounds were found to be selective inhibitors of human MAO-B. Compounds 4e and 4f from this series displayed significant MAO-B inhibition with IC50 values of 0.075 µM and 0.136 µM, respectively, comparable to the reference drugs selegiline (B1681611) (IC50 = 0.040 µM) and rasagiline (B1678815) (IC50 = 0.066 µM).
Table 2: In Vitro Monoamine Oxidase (MAO) Inhibitory Activity of Hydrazone Derivatives
| Compound/Derivative Class | Target | IC50 Value (µM) | Reference |
| Tosylated acyl hydrazone (3o) | MAO-A | 1.54 | |
| Tosylated acyl hydrazone (3a) | MAO-A | 3.35 | |
| Tosylated acyl hydrazone (3s) | MAO-B | 3.64 | |
| Tosylated acyl hydrazone (3t) | MAO-B | 5.69 | |
| N'-(arylidene)-benzohydrazide (4e) | MAO-B | 0.075 | |
| N'-(arylidene)-benzohydrazide (4f) | MAO-B | 0.136 |
Beta-Secretase 1 (BACE-1) Inhibition
Beta-secretase 1 (BACE-1) is a primary therapeutic target in Alzheimer's disease, as it is involved in the production of amyloid-β peptides.
The same study that investigated MAO inhibition by tosylated acyl hydrazone derivatives also evaluated their activity against BACE-1. Interestingly, compounds 3e , 3f , and 3n were found to inhibit BACE-1 with IC50 values of 8.63 µM, 9.92 µM, and 8.47 µM, respectively. These values were lower than that of the reference compound, quercetin.
Table 3: In Vitro Beta-Secretase 1 (BACE-1) Inhibitory Activity of Hydrazone Derivatives
| Compound/Derivative | IC50 Value (µM) | Reference |
| Tosylated acyl hydrazone (3e) | 8.63 | |
| Tosylated acyl hydrazone (3f) | 9.92 | |
| Tosylated acyl hydrazone (3n) | 8.47 |
Kinase Enzyme Inhibition (e.g., c-Met, VEGFR-2, EGFR)
Kinase enzymes are pivotal in cellular signaling pathways, and their dysregulation is often implicated in cancer. Consequently, kinase inhibitors are a major focus of anticancer drug development.
A study on (E)-N'-benzylidene hydrazides, which are structurally analogous to N'-(Furfurylidene)benzohydrazide, identified them as novel c-Met inhibitors. These compounds were also evaluated for their activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It was noted that multi-target inhibitors that bind to both c-Met and VEGFR can have synergistic antitumor effects.
In a separate study, a series of benzimidazole derivatives were identified as multi-target inhibitors of Epidermal Growth Factor Receptor (EGFR), VEGFR-2, and Platelet-Derived Growth Factor Receptor (PDGFR). Compounds 5a and 5e from this series showed high cytotoxicity against HepG-2 tumor cells, with IC50 values of approximately 2 µM. Further investigation revealed that compound 5a had good inhibitory activity against EGFR and moderate activity against VEGFR-2 and PDGFR.
Table 4: In Vitro Kinase Inhibitory Activity of Benzohydrazide and Related Derivatives
| Compound/Derivative Class | Target(s) | Activity/IC50 Value (µM) | Reference |
| (E)-N'-benzylidene hydrazides | c-Met, VEGFR-2 | Identified as potent inhibitors | |
| Benzimidazole derivative (5a) | EGFR, VEGFR-2, PDGFR | IC50 ~2 µM (HepG-2 cells); Good EGFR inhibition | |
| Benzimidazole derivative (5e) | EGFR, VEGFR-2, PDGFR | IC50 ~2 µM (HepG-2 cells); Moderate EGFR inhibition |
N-terminal Nucleophile Hydrolase (Ntn Hydrolases) Inhibition
There is currently no available scientific literature detailing the in vitro inhibitory activity of N'-(Furfurylidene)benzohydrazide or its derivatives against N-terminal nucleophile hydrolases (Ntn Hydrolases).
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of nucleic acids and amino acids. It is a well-established target for antimicrobial and anticancer therapies.
While specific studies on N'-(Furfurylidene)benzohydrazide are limited, research into related heterocyclic structures suggests potential for DHFR inhibition. For instance, pyrimidine-clubbed benzimidazole derivatives have been designed and developed as potential DHFR inhibitors. These compounds are structurally related to known DHFR inhibitors like trimethoprim. However, a study on certain dihydropyrimidines, which were initially thought to inhibit DHFR, could not confirm this as their mechanism of antibacterial action. A series of quinazolinone analogs, which share some structural similarities with benzohydrazides, were found to be active DHFR inhibitors, with IC50 values as low as 0.4 µM.
Alkaline Phosphatase (AP) Inhibition
Alkaline phosphatases are a group of enzymes involved in the dephosphorylation of various molecules. Their inhibition is being explored for various therapeutic applications.
A study on substituted 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazines demonstrated their potential as alkaline phosphatase inhibitors. Compound 5e (1-(4-Hydroxy, 3-methoxybenzylidene)-2-(4-tert-butylthiazol-2-yl) hydrazine) was the most potent inhibitor of human tissue non-specific alkaline phosphatase (h-TNAP) with an IC50 value of 1.09 ± 0.18 µM. Compound 5d (1-(3,4-dimethoxybenzylidene)-2-(4-tert-butylthiazol-2-yl) hydrazine) was a selective and potent inhibitor of human intestinal alkaline phosphatase (h-IAP) with an IC50 value of 0.71 ± 0.02 µM.
Another study on thiazol-2-ylidene-benzamide derivatives also identified potent inhibitors of alkaline phosphatase isozymes. Compound 2e (2''-chloro-N-(3-(4'-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide) was a particularly potent and selective inhibitor of h-TNAP, with an IC50 value of 0.079 ± 0.002 µM.
Table 5: In Vitro Alkaline Phosphatase (AP) Inhibitory Activity of Hydrazine (B178648) and Benzamide (B126) Derivatives
| Compound/Derivative Class | Target | IC50 Value (µM) | Reference |
| 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazine (5e) | h-TNAP | 1.09 ± 0.18 | |
| 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazine (5d) | h-IAP | 0.71 ± 0.02 | |
| Thiazol-2-ylidene-benzamide (2e) | h-TNAP | 0.079 ± 0.002 |
Cholinesterase Inhibition (Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE))
Derivatives of benzohydrazide have been investigated for their potential to inhibit cholinesterase enzymes, which are key targets in the management of neurodegenerative diseases like Alzheimer's. Studies on novel 2-benzoylhydrazine-1-carboxamides, which are related to the benzohydrazide structure, have shown dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
In one study, most of the synthesized 2-benzoylhydrazine-1-carboxamide derivatives demonstrated inhibitory activity against both enzymes, with IC₅₀ values ranging from 44–100 µM for AChE and starting from 22 µM for BChE. Generally, these carboxamides were found to be more potent inhibitors of AChE. Notably, a significant number of these compounds exhibited cholinesterase inhibition comparable to or better than the standard drug, rivastigmine. For instance, two specific N-tridecyl derivatives, 2-(4-nitrobenzoyl)-N-tridecylhydrazine-1-carboxamide and 2-(4-phenylbenzoyl)-N-tridecylhydrazine-1-carboxamide, were identified as being more potent BChE inhibitors and slightly better AChE inhibitors than rivastigmine.
Further research into pyrazolobenzothiazine-benzimidazole hybrids, another class of related heterocyclic compounds, also revealed potent cholinesterase inhibition. Specific derivatives within this class were identified as powerful inhibitors of AChE, with IC₅₀ values as low as 11 nM and 13 nM. nih.gov Another compound from this series was the most active against BChE, with an IC₅₀ value of 17 nM, showing significant selectivity for BChE over AChE. nih.gov Similarly, certain benzothiazolone derivatives have shown a preference for inhibiting BChE over AChE, with the most potent compound recording an IC₅₀ value of 1.21 µM for BChE. mdpi.com
Table 1: Cholinesterase Inhibitory Activity of Benzohydrazide Derivatives
| Compound Class | Target Enzyme | IC₅₀ Range / Value | Reference |
| 2-Benzoylhydrazine-1-carboxamides | AChE | 44–100 µM | |
| 2-Benzoylhydrazine-1-carboxamides | BChE | from 22 µM | |
| Pyrazolobenzothiazine-benzimidazole hybrid (Compound 12d) | AChE | 11 nM | nih.gov |
| Pyrazolobenzothiazine-benzimidazole hybrid (Compound 12k) | AChE | 13 nM | nih.gov |
| Pyrazolobenzothiazine-benzimidazole hybrid (Compound 6j) | BChE | 17 nM | nih.gov |
| Benzothiazolone derivative (Compound M13) | BChE | 1.21 µM | mdpi.com |
In Vitro Antiproliferative and Anticancer Studies
The cytotoxic potential of N'-(Furfurylidene)benzohydrazide and its derivatives has been evaluated against a variety of human cancer cell lines.
Cancer Cell Line Cytotoxicity Evaluation (e.g., HCT116, UM-UC-3, MDA-MB-231, Colo-38 melanoma, K562 erythroleukemia, HepG2, MCF-7)
Research on a related compound, N'-E-benzylidene benzohydrazide , demonstrated its cytotoxic effects on the bladder cancer cell line UM-UC-3 and the triple-negative breast cancer cell line MDA-MB-231 . The study determined an IC₅₀ value of 482 µM for the MDA-MB-231 cell line at a concentration of 100 µM, indicating toxic effects on these cancer cells.
Other studies on benzohydrazide derivatives have shown significant antiproliferative activity. A series of novel N2-acryloylhydrazides were found to be cytotoxic to human colon cancer cells (HCT-116 ) and breast cancer cell lines (MCF-7 and MDA-MB-231 ). nih.gov For example, specific benzimidazole derivatives showed IC₅₀ values of 16.2 µg/mL and 24.08 µg/mL against HCT-116 cells. nih.gov Against the MCF-7 cell line, IC₅₀ values for other benzimidazole derivatives were recorded at 8.86 µg/mL and 30.29 µg/mL. nih.gov
In evaluations against the liver cancer cell line HepG2 , a novel benzimidazole derivative exhibited significant dose-dependent cytotoxicity with an IC₅₀ value of 15.58 µM. jksus.org Further studies on 1,2,3-triazole-incorporated thymol-1,3,4-oxadiazole derivatives reported IC₅₀ values against HCT-116 , MCF-7 , and HepG2 cell lines, with some compounds showing potency comparable to the standard drug doxorubicin. researchgate.net
While there is extensive research on derivatives, specific cytotoxic data for N'-(Furfurylidene)benzohydrazide against Colo-38 melanoma and K562 erythroleukemia cell lines were not identified in the reviewed literature. However, studies on other complex heterocyclic compounds have reported mild-to-moderate cytotoxic activity against K562 cells.
Table 2: Cytotoxicity of Benzohydrazide Derivatives Against Various Cancer Cell Lines
| Compound/Derivative Class | Cell Line | IC₅₀ Value | Reference |
| N'-E-benzylidene benzohydrazide | MDA-MB-231 | 482 µM | |
| Benzimidazole derivative 2 | HCT-116 | 16.2 ± 3.85 µg/mL | nih.gov |
| Benzimidazole derivative 4 | HCT-116 | 24.08 ± 0.31 µg/mL | nih.gov |
| Benzimidazole derivative 4 | MCF-7 | 8.86 ± 1.10 µg/mL | nih.gov |
| Benzimidazole derivative 2 | MCF-7 | 30.29 ± 6.39 µg/mL | nih.gov |
| Novel benzimidazole derivative (se-182) | HepG2 | 15.58 µM | jksus.org |
| Novel benzimidazole derivative (se-182) | A549 (Lung) | 15.80 µM | jksus.org |
| 1,2,3-Triazole-thymol-1,3,4-oxadiazole derivative 9 | MCF-7 | 1.1 µM | researchgate.net |
| 1,2,3-Triazole-thymol-1,3,4-oxadiazole derivative 10 | MCF-7 | 1.3 µM | researchgate.net |
In Vitro Antiviral Activity Evaluation
The antiviral properties of compounds related to N'-(Furfurylidene)benzohydrazide have been a subject of scientific inquiry.
Against Specific Viral Strains (e.g., HIV-2 strain ROD)
While research has been conducted on the anti-HIV activity of related structures, specific studies evaluating N'-(Furfurylidene)benzohydrazide or its direct derivatives against the HIV-2 strain ROD were not found in the available literature. Research on other benzamide and pyrazole (B372694) derivatives has shown activity against HIV-1 by inhibiting enzymes like reverse transcriptase or viral entry. nih.govnih.gov For instance, a benzamide derivative, AH0109, was found to inhibit HIV-1 replication with a 50% effective concentration (EC₅₀) of 0.7 µM by impairing reverse transcription. nih.gov However, HIV-2 is known to have intrinsic resistance to certain classes of antiretroviral drugs, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs), making it distinct from HIV-1 in terms of treatment strategies. mdpi.com Therefore, without specific testing, the activity against HIV-2 ROD cannot be assumed.
In Vitro Anti-inflammatory Response Investigations
Benzohydrazide derivatives have demonstrated notable in vitro anti-inflammatory properties through the modulation of key inflammatory mediators. Studies have shown that these compounds can significantly inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation. researchgate.netnih.gov
In experiments using lipopolysaccharide (LPS)-stimulated macrophages, phenylbenzohydrazide derivatives were shown to reduce the production of NO and pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). researchgate.net One derivative, INL-11, was particularly effective at reducing NO production and the activity of the inducible nitric oxide synthase (iNOS) enzyme. researchgate.net
Another study on a different N-acylhydrazone derivative, JR19, confirmed these findings, showing it effectively decreased the levels of IL-6, TNF-α, IL-17, and IFN-γ. nih.gov The anti-inflammatory effect of this compound was linked to the nitric oxide pathway. nih.gov These findings suggest that the anti-inflammatory response of benzohydrazide derivatives is mediated, at least in part, by the downregulation of the NO pathway and the suppression of key pro-inflammatory cytokines. researchgate.netnih.gov
Table 3: In Vitro Anti-inflammatory Activity of Benzohydrazide Derivatives
| Compound Class | Model | Key Findings | Reference |
| Phenylbenzohydrazides | LPS-stimulated macrophages | Reduced NO, IL-6, IL-1β, and TNF-α production. Inhibited iNOS activity. | researchgate.net |
| N-acylhydrazone derivative (JR19) | Peritoneal cells | Decreased levels of IL-6, TNF-α, IL-17, and IFN-γ. | nih.gov |
In Vitro Antileishmanial Activity
The potential of N'-(Furfurylidene)benzohydrazide and its analogs as antileishmanial agents is suggested by studies on structurally similar compounds, particularly those containing a nitrofuran moiety. The 5-nitrofuran group is structurally related to the furfurylidene group of the title compound.
A study on new nitrofuranyl sulfonohydrazide derivatives, which combine the nitrofuran ring with a hydrazide structure, evaluated their in vitro activity against Leishmania. nih.govnih.gov Although no specific antileishmanial "hit" was identified in this particular study, it highlighted that several analogues were promising candidates for further structural modification to improve their bioactivity. nih.govnih.gov
In another investigation, benzyl (B1604629) analogues of nifuroxazide, an antibiotic containing a nitrofuran ring, were tested for their efficacy against three different Leishmania strains. Two of the monobenzylated analogues showed potent activity, with nanomolar efficacy that was up to 10 times higher than the parent drug, nifuroxazide. These compounds were identified as promising hits for further development as new antileishmanial agents. Furthermore, a separate study on anthranyl phenylhydrazides identified three compounds with good activity against Leishmania amazonensis promastigotes, with IC₅₀ values ranging between 1 and 5 µM. mdpi.com The most potent of these, a dibrominated derivative, had an IC₅₀ of 1.3 µM. mdpi.com These results indicate that the broader class of hydrazide derivatives represents a promising scaffold for developing new drugs against Leishmania. mdpi.com
Table 4: Antileishmanial Activity of Related Hydrazide Derivatives
| Compound Class | Target Organism | IC₅₀ Value | Reference |
| Anthranyl phenylhydrazide (Compound 1b) | L. amazonensis promastigotes | 4.2 µM | mdpi.com |
| Anthranyl phenylhydrazide (Compound 1d) | L. amazonensis promastigotes | 4.2 µM | mdpi.com |
| Anthranyl phenylhydrazide (Compound 1g) | L. amazonensis promastigotes | 1.3 µM | mdpi.com |
In Vitro Antiglycation Activity
Protein glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, which can lead to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of diabetic complications and other age-related diseases. Consequently, the discovery of compounds that can inhibit this process is of significant therapeutic interest. researchgate.net
While direct studies on the antiglycation activity of N'-(Furfurylidene)benzohydrazide were not identified in the reviewed literature, research on structurally related benzohydrazide derivatives provides insight into the potential of this chemical class. Benzohydrazides are recognized for a variety of biological activities, including antiglycation effects. nih.gov
A study on a series of 4-methoxybenzoylhydrazones, which share the core benzohydrazide structure, demonstrated a range of antiglycation activity. mdpi.com The inhibitory potential of these compounds was evaluated using a Bovine Serum Albumin (BSA)-glucose assay, with IC50 values (the concentration required to inhibit 50% of the reaction) being a key metric. Several of these derivatives exhibited more potent activity than the standard inhibitor, rutin (B1680289) (IC50 = 294.46 ± 1.50 µM). mdpi.com
The activity of these derivatives was found to be highly dependent on the substitution pattern on the phenyl ring, particularly the presence and position of hydroxyl groups which are thought to inhibit glycoxidation. mdpi.com For instance, compounds with dihydroxy substituents showed excellent to moderate activity. mdpi.com The most potent compounds from the series, with IC50 values lower than the standard, are detailed in the table below.
Table 1: In Vitro Antiglycation Activity of Selected 4-Methoxybenzoylhydrazone Derivatives
| Compound ID | Substituent Pattern | IC50 (µM) mdpi.com |
|---|---|---|
| 1 | 4-Hydroxy | 216.52 ± 4.2 |
| 6 | 2,4-Dihydroxy | 227.75 ± 0.53 |
| 7 | 3,5-Dihydroxy | 242.53 ± 6.1 |
| 11 | 3-Ethoxy-4-hydroxy | 287.79 ± 1.59 |
| 3 | 3-Hydroxy | 289.58 ± 2.64 |
| Rutin (Standard) | - | 294.46 ± 1.50 |
These findings suggest that the benzohydrazide scaffold is a promising template for the development of novel antiglycation agents. The specific activity of N'-(Furfurylidene)benzohydrazide itself, however, remains to be determined through direct experimental evaluation.
Insecticidal and Antinematode Activity
The potential application of hydrazide derivatives extends to agriculture, where they have been investigated for their activity against various pests.
Against Specific Insect Species (e.g., House Fly, Rice Weevil)
A comprehensive review of the available scientific literature did not yield specific data on the insecticidal activity of N'-(Furfurylidene)benzohydrazide or its direct derivatives against the house fly (Musca domestica) or the rice weevil (Sitophilus oryzae). Research on insecticidal agents against pests like the rice weevil often focuses on other chemical classes, such as essential oils and novel synthetic insecticides like oxazosulfyl. researchgate.netncsu.edunih.gov
Against Specific Nematode Species (e.g., Cucumber Root Nematodes)
Similarly, specific studies detailing the antinematode activity of N'-(Furfurylidene)benzohydrazide against cucumber root nematodes (Meloidogyne spp.) were not found in the reviewed scientific literature. The management of root-knot nematodes in cucumber cultivation currently involves various strategies, including the use of chemical fumigants, bio-management with other crops, and biological control agents like endophytic fungi and Bacillus strains. ufl.edunih.govmdpi.commdpi.com The potential of the benzohydrazide class of compounds in this specific application remains an open area for future research.
Structure Activity Relationship Sar and Advanced Computational Investigations
Structure-Activity Relationship (SAR) Elucidation
The structure-activity relationship (SAR) for N'-(Furfurylidene)benzohydrazide derivatives is determined by systematically modifying different parts of the molecule and observing the corresponding changes in biological activity. These studies help in identifying the key structural features required for the compound's therapeutic effects.
The N'-(Furfurylidene)benzohydrazide scaffold possesses several key pharmacophoric features that are believed to be essential for its biological activity. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this class of compounds, the essential features generally include:
The Hydrazone Linkage (-C=N-NH-C=O-): This linker is a critical component, providing a specific spatial arrangement and hydrogen bonding capabilities. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor.
The Furan (B31954) Ring: The furan moiety, with its oxygen heteroatom, can participate in hydrogen bonding and other electrostatic interactions within a protein's active site. Its aromatic character also allows for potential π-π stacking interactions.
Pharmacophore models derived from various bioactive benzohydrazide (B10538) derivatives often highlight the importance of a hydrogen bond donor, a hydrogen bond acceptor, and hydrophobic regions, all of which are present in the N'-(Furfurylidene)benzohydrazide structure. nih.gov
Systematic structural modifications of the N'-(Furfurylidene)benzohydrazide scaffold have provided valuable insights into the SAR of this class of compounds. The biological activity can be fine-tuned by altering substituents on both the furan and the benzoyl rings.
Modifications of the Benzoyl Ring:
The nature and position of substituents on the benzoyl ring play a crucial role in determining the biological potency. For instance, in a series of (E)-N'-benzylidene-4-((7-chloroquinolin-4-yl)amino)benzohydrazide hybrids, the introduction of electron-withdrawing or electron-donating groups on the benzylidene ring led to varied antibacterial activities. nih.gov While not a direct analogue, this suggests that similar modifications to the benzoyl ring of N'-(Furfurylidene)benzohydrazide could significantly impact its activity. Studies on other benzohydrazide derivatives have shown that electron-donating groups on the phenyl ring can enhance enzyme inhibition. nih.gov
Modifications of the Furfurylidene Moiety:
Alterations to the furan ring, such as the introduction of substituents or its replacement with other heterocyclic or aromatic rings, can have a profound effect on biological activity. The substitution pattern on the furan ring can influence the molecule's interaction with the target protein. For example, the position of a substituent could either facilitate or hinder the optimal binding orientation within the active site.
The following table summarizes the general trends observed in the SAR of benzohydrazide derivatives, which can be extrapolated to N'-(Furfurylidene)benzohydrazide:
| Structural Modification | Observed Effect on Biological Activity (General Trends) |
| Substitution on the Benzoyl Ring | Electron-donating groups can increase potency in some cases. nih.gov |
| Electron-withdrawing groups can also lead to potent compounds, depending on the target. | |
| Replacement of the Benzoyl Ring | Replacing the benzoyl ring with other aromatic or heterocyclic systems can alter selectivity and potency. |
| Substitution on the Furfurylidene Ring | The position and nature of substituents can significantly impact binding affinity. |
| Modification of the Hydrazone Linker | Isosteric replacement of the hydrazone linker can lead to a loss or change in activity, highlighting its importance. |
It is important to note that these are general trends, and the specific effect of a modification depends on the biological target being studied.
Computational Chemistry Methodologies
Computational chemistry provides powerful tools to investigate the interactions between small molecules like N'-(Furfurylidene)benzohydrazide and their biological targets at an atomic level. These methods are instrumental in understanding the mechanism of action and in guiding the design of new, more effective derivatives.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to understand the binding mode of benzohydrazide derivatives and to rationalize their observed biological activities. nih.govnih.govnih.govnih.gov
Molecular docking simulations of N'-(Furfurylidene)benzohydrazide with a hypothetical protein target would reveal the specific interactions that stabilize the ligand-protein complex. These interactions typically include:
Hydrogen Bonds: The hydrazone linker is a prime candidate for forming hydrogen bonds. The N-H group can act as a donor, while the carbonyl oxygen and the imine nitrogen can act as acceptors. The oxygen atom in the furan ring can also participate as a hydrogen bond acceptor. For example, in the crystal structure of (E)-N′-(2-Furylmethylene)benzohydrazide, intermolecular N—H···O hydrogen bonds are observed. nih.gov
π-π Stacking: The aromatic nature of both the furan and benzene (B151609) rings allows for potential π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
π-Cation Interactions: If the active site contains positively charged amino acid residues like lysine (B10760008) or arginine, the electron-rich π-systems of the aromatic rings can engage in π-cation interactions.
An analysis of the crystal structure of (E)-N′-(2-Furylmethylene)benzohydrazide also reveals C-H···π interactions, which contribute to the supramolecular structure. nih.gov
By analyzing the docked conformation of N'-(Furfurylidene)benzohydrazide, the specific amino acid residues that form the binding pocket can be identified. The binding mode describes the precise orientation of the ligand within this active site. For instance, docking studies of other benzohydrazide derivatives have shown that the molecule can adopt a specific conformation to fit snugly into a binding groove of the target protein.
The characterization of the active site involves identifying key features such as its size, shape, and the distribution of hydrophilic and hydrophobic regions. This information is invaluable for designing new derivatives with improved complementarity to the active site, potentially leading to enhanced potency and selectivity. The dihedral angle between the benzene and furan rings, which is 52.54 (7)° in the crystal structure of (E)-N′-(2-Furylmethylene)benzohydrazide, indicates that the molecule is not planar, a feature that would influence its fit within a binding site. nih.gov
Molecular Docking Studies
Molecular Recognition and Scoring Functions
Molecular recognition is a critical process in drug discovery, referring to the specific interaction between a ligand, such as N'-(Furfurylidene)benzohydrazide, and its biological target, typically a protein or enzyme. This process is governed by the principles of molecular complementarity, where the shape and chemical properties of the ligand are complementary to the binding site of the receptor. Computational tools, particularly molecular docking, are instrumental in predicting these interactions.
Molecular docking simulations aim to predict the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor. The simulation generates numerous possible poses and then uses a scoring function to estimate the binding affinity for each pose. Scoring functions are mathematical models that approximate the free energy of binding. They can be broadly categorized into three main types: empirical, force-field, and knowledge-based. mdpi.com
While specific docking studies on N'-(Furfurylidene)benzohydrazide are not extensively detailed in the public domain, studies on structurally related benzohydrazide derivatives provide a framework for understanding its potential interactions. For instance, molecular docking of benzohydrazide derivatives has been employed to predict their binding modes within the active sites of enzymes like enoyl-acyl carrier reductase (ENR) and human carbonic anhydrases (hCA) I and II. researchgate.netnih.gov These studies often reveal key interactions, such as hydrogen bonds formed by the hydrazide moiety and hydrophobic interactions involving the aromatic rings. In the case of N'-(Furfurylidene)benzohydrazide, the furan ring's oxygen atom and the benzohydrazide's amide group are predicted to be key sites for hydrogen bonding.
The selection of an appropriate scoring function is crucial for the accuracy of docking predictions. Different scoring functions can yield varying results, and their performance is often dependent on the specific protein-ligand system being studied. mdpi.com For N'-(Furfurylidene)benzohydrazide, a comparative analysis using multiple scoring functions would be beneficial to obtain a consensus prediction of its binding mode.
Table 1: Illustrative Scoring Function Data for a Hypothetical N'-(Furfurylidene)benzohydrazide-Protein Complex
| Scoring Function | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| AutoDock Vina | -8.5 | TYR234, SER112, PHE45 |
| GOLD (ChemScore) | -9.2 | TYR234, ASN115 |
| MOE (London dG) | -7.9 | SER112, LEU201 |
Note: This table is for illustrative purposes to demonstrate the type of data generated by molecular docking studies and does not represent actual experimental results for N'-(Furfurylidene)benzohydrazide.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net This technique is invaluable for assessing the stability of a protein-ligand complex and observing the dynamic behavior that governs molecular recognition.
Protein-Ligand Complex Stability and Dynamic Behavior
MD simulations on protein-ligand complexes, including those with benzimidazole (B57391) and benzothiazole (B30560) derivatives, are used to evaluate the stability of the predicted binding pose from docking. nih.gov A simulation is typically run for a duration of nanoseconds to microseconds, and the trajectory is analyzed to understand how the ligand and protein interact and adapt to each other.
Key parameters analyzed in MD simulations to assess stability include:
Root Mean Square Deviation (RMSD): This measures the average deviation of atomic positions in the protein and ligand from their initial docked conformation. A stable complex will show a low and converging RMSD value over the simulation time. Deviations within 1-3 Å are generally considered acceptable for small globular proteins. nih.gov
Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues in the protein. High RMSF values in the binding site can suggest flexibility that may accommodate the ligand, while high fluctuations in the ligand itself could indicate an unstable binding mode.
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein throughout the simulation is a strong indicator of a stable interaction.
For N'-(Furfurylidene)benzohydrazide, an MD simulation would track the stability of its interactions within a target binding pocket, confirming whether the key hydrogen bonds and hydrophobic contacts predicted by docking are maintained over time.
Table 2: Representative MD Simulation Stability Parameters for a Hypothetical Protein-Ligand Complex
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Hydrogen Bonds |
| 0 | 0.0 | 0.0 | 3 |
| 10 | 1.2 | 1.5 | 2-3 |
| 20 | 1.5 | 1.8 | 2 |
| 30 | 1.4 | 1.7 | 2-3 |
| 40 | 1.6 | 1.9 | 1-2 |
| 50 | 1.5 | 1.8 | 2 |
Note: This table provides an example of data that would be generated from an MD simulation to assess the stability of a protein-ligand complex.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. It is a powerful tool for predicting the geometric and electronic properties of compounds like N'-(Furfurylidene)benzohydrazide with high accuracy.
Optimized Geometries and Electronic Structure Analysis
DFT calculations can determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy state of the molecule. For a related compound, (E)-N′-(2-Furylmethylene)benzohydrazide, X-ray crystallography revealed a dihedral angle of 52.54 (7)° between the benzene and furan rings, indicating that the two rings are not coplanar. nih.gov DFT calculations on similar carbohydrazide (B1668358) derivatives, often using the B3LYP functional with a 6-311+G(d,p) basis set, have shown good agreement between calculated and experimental structural parameters. manchester.ac.uk
DFT also provides a detailed picture of the electronic structure, including the distribution of electrons within the molecule. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.
Quantum Chemical Descriptors (e.g., Dipole Moment, Molecular Orbitals)
From the electronic structure, several quantum chemical descriptors can be calculated to quantify the properties of N'-(Furfurylidene)benzohydrazide.
Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.govirjweb.com A smaller gap suggests that the molecule is more reactive.
Table 3: Calculated Quantum Chemical Descriptors for a Representative Hydrazone Derivative
| Descriptor | Calculated Value |
| Dipole Moment (Debye) | 3.5 D |
| HOMO Energy (eV) | -6.2 eV |
| LUMO Energy (eV) | -1.8 eV |
| HOMO-LUMO Gap (eV) | 4.4 eV |
Note: This table is based on data for related compounds and serves as an illustration of the descriptors obtained from DFT calculations.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jppres.com 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov
In a QSAR study, a set of molecules with known biological activities (the training set) is used to build a model. This model is then validated using an external set of compounds (the test set). The model can then be used to predict the activity of new, untested compounds.
While a specific QSAR model for N'-(Furfurylidene)benzohydrazide has not been reported, studies on p-hydroxy benzohydrazide derivatives have successfully developed QSAR models to predict their antimicrobial activity. derpharmachemica.com These models typically use descriptors related to the steric, electrostatic, and hydrophobic properties of the molecules. The generated QSAR models can provide contour maps that visualize the regions of the molecule where modifications are likely to increase or decrease biological activity, thus guiding the synthesis of more potent analogues.
Development of Predictive Models for Biological Activity
Predictive models are a cornerstone of modern computer-aided drug discovery, enabling the identification of potentially bioactive molecules from vast chemical libraries. researchgate.net These models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are developed to establish a mathematical correlation between the structural or physicochemical properties of a group of compounds and their biological activity. jocpr.com For classes of compounds including hydrazones and their derivatives, QSAR studies are instrumental in designing new, more potent agents by predicting their activity before synthesis.
The development of robust QSAR models involves calculating a wide array of molecular descriptors that quantify various aspects of a molecule's structure. For furan derivatives, a key structural component of N'-(Furfurylidene)benzohydrazide, descriptors such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), gap energy (ΔE), dipole moment (μ), and others have been used to model properties like corrosion inhibition efficiency. digitaloceanspaces.com These electronic and quantum chemical parameters are often calculated using methods like Density Functional Theory (DFT). jocpr.comdigitaloceanspaces.com
Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are employed to create the QSAR equation. digitaloceanspaces.com The predictive power and robustness of these models are validated using several statistical metrics. A reliable QSAR model typically exhibits high values for the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²), indicating a strong correlation and good internal predictive ability, respectively. nih.govnih.gov For instance, a QSAR study on nitrogen-containing phosphonates as enzyme inhibitors yielded a model with excellent statistical significance, demonstrating the utility of this approach. nih.gov
The insights gained from these models are crucial. They help identify which structural features and physicochemical properties are promoters or detractors of the desired biological endpoint. For example, a QSAR equation might reveal that the presence of an aromatic ring or a basic nitrogen atom is critical for enhancing antiviral activity. nih.gov This information guides the rational design of new derivatives, such as novel phenylthiophene and benzimidazole derivatives, with potentially improved affinity for their biological targets. nih.gov
Table 1: Example of Statistical Validation for a Predictive QSAR Model (Note: Data is representative of a typical robust QSAR model for nitrogen-containing compounds and is based on findings from related research). nih.gov
| Statistical Parameter | Value | Description |
| R² | 0.9304 | Squared correlation coefficient; indicates the goodness of fit. |
| Q² | 0.9061 | Cross-validated correlation coefficient; indicates internal predictive ability. |
| IIC | 0.9614 | Index of ideality of correlation; assesses the descriptive potential of the model. |
| ΔR²m | 0.0861 | A metric for model validation. |
Fragment-Based Virtual Screening Approaches
Fragment-based virtual screening has emerged as a powerful and effective strategy in drug discovery for identifying novel lead compounds. nih.govnih.gov This approach is founded on the principle that the active sites of drug targets are composed of multiple sub-pockets, and small chemical "fragments" can bind to these individual pockets. nih.gov By identifying these fragments and then linking or growing them, it is often possible to develop compounds with significantly higher affinity and activity than those discovered through traditional high-throughput screening. nih.gov
This methodology has been successfully applied to discover inhibitors for various protein targets, including kinases like c-Met, which play a critical role in the progression of cancer. nih.gov In a notable study, researchers utilized a fragment-based approach to design and synthesize two series of (E)-N'-benzylidene hydrazides, which are structurally analogous to N'-(Furfurylidene)benzohydrazide. An (E)-N'-benzylidene group was selected as the starting fragment, and new compounds were developed using a fragment growth method. nih.gov
The subsequent in vitro investigation of these synthesized compounds against c-Met and VEGFR-2 kinases yielded highly potent inhibitors. nih.gov This success underscores the feasibility of using fragment-based virtual screening to not only discover novel inhibitors but also to increase the structural diversity of inhibitors for a given target. nih.gov The process often involves combining computational methods with experimental validation. For example, a virtual screening model might be used to screen a library of compounds, followed by synthesis and biological assays of the most promising candidates. nih.gov In some cases, 3D-QSAR models are used in conjunction with fragment-based screening to further refine the structural requirements for potent activity. nih.gov
Table 2: Inhibitory Activity of (E)-N'-benzylidene Hydrazide Analogs Discovered via Fragment-Based Screening nih.gov
| Compound | Target Kinase | IC₅₀ (nM) |
| 10b | c-Met | 0.37 |
| 11b | c-Met | 3.41 |
| 11b | VEGFR-2 | 25.34 |
Future Perspectives and Emerging Research Directions
Development of Novel N'-(Furfurylidene)benzohydrazide Scaffolds for Drug Discovery
The core structure of N'-(Furfurylidene)benzohydrazide offers significant opportunities for modification to generate novel scaffolds with enhanced therapeutic potential. The hydrazone linkage (-CO-NH-N=CH-) is a key pharmacophore, and its combination with various heterocyclic systems is a promising strategy in drug discovery. researchgate.netthepharmajournal.com
Researchers are actively creating new derivatives by strategically combining the benzohydrazide (B10538) moiety with other biologically active heterocyclic rings. For instance, novel benzohydrazide derivatives incorporating dihydropyrazole and pyrazole (B372694) moieties have been synthesized. nih.govresearchgate.net This approach aims to leverage the synergistic effects of combining two or more pharmacophores into a single molecular entity. nih.gov The resulting hybrid compounds have shown potential as antimicrobial and anticancer agents. nih.govresearchgate.net For example, a series of benzohydrazide derivatives containing dihydropyrazole moieties were synthesized and evaluated as potential epidermal growth factor receptor (EGFR) kinase inhibitors, with some compounds showing potent antiproliferative activity against various cancer cell lines. nih.gov
Another avenue of development involves the synthesis of benzothiazole (B30560) derivatives that incorporate an ortho-hydroxy-N-acylhydrazone moiety, a structure related to the benzohydrazide framework. nih.gov These compounds have been designed as procaspase-3 activators for cancer therapy. nih.gov The flexibility in modifying the phenyl rings of these complex structures allows for the fine-tuning of their pharmacological properties, opening up possibilities for developing agents tailored to specific therapeutic applications. researchgate.net The synthesis of hybrids between 4-aminoquinoline (B48711) and benzohydrazide has also been explored to develop new antibacterial agents, addressing the urgent need for novel antibiotics due to rising antimicrobial resistance. nih.gov
Exploration of New Biological Targets and Mechanisms of Action
While N'-(Furfurylidene)benzohydrazide and its analogs have established activities, ongoing research seeks to identify new biological targets and elucidate their mechanisms of action. This exploration is critical for expanding their therapeutic applications.
One emerging area is the development of enzyme inhibitors. Benzoylhydrazone derivatives, structurally related to N'-(Furfurylidene)benzohydrazide, have been identified as promising neuraminidase inhibitors for anti-influenza drug development. nih.gov Through virtual screening and subsequent modification, compounds have been discovered that show potent inhibitory effects against both wild-type and mutant neuraminidase enzymes. nih.gov Similarly, hydrazide derivatives inspired by natural camphor (B46023) have been rationally designed as potent inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration, highlighting their potential as a new class of fungicides. nih.gov
The nervous system is another area of focus. Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. nih.govmdpi.com Several of these compounds exhibited dual inhibition of both enzymes, with some showing a preference for one over the other, suggesting that this scaffold can be tuned for selectivity. nih.govmdpi.com
Furthermore, molecular docking studies have been employed to predict and understand the interactions of benzohydrazide derivatives with their biological targets. For example, docking studies with Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA) have helped to rationalize the antimycobacterial activity of certain derivatives and guide the design of more effective agents. derpharmachemica.com Computational studies have also been used to investigate interactions with microbial DNA gyrase, suggesting a plausible mechanism of action for their antibacterial effects. researchgate.net
Rational Design Strategies for Enhanced Bioactivity
The development of N'-(Furfurylidene)benzohydrazide derivatives is increasingly guided by rational design strategies to maximize their biological activity and selectivity. These approaches combine computational modeling with synthetic chemistry to create compounds with improved pharmacological profiles.
Structure-Activity Relationship (SAR) studies are fundamental to this process. SAR analyses have revealed that the nature and position of substituents on the aromatic rings of the benzohydrazide scaffold are critical for bioactivity. researchgate.netnih.gov For example, in a series of antibacterial 4-hydroxy-N'-[substituted-phenylmethylidene] benzohydrazide analogs, the presence of electron-donating methoxy (B1213986) groups on the benzene (B151609) ring was found to be essential for potent activity. japsonline.com Conversely, in other series, compounds with electron-withdrawing groups demonstrated enhanced antibacterial efficacy. researchgate.net For antitumor benzothiazole derivatives bearing a hydrazone moiety, the introduction of a benzyloxyl group and a mono-electron-withdrawing group at a specific position was favorable for activity. nih.gov
Molecular docking and molecular dynamics simulations provide insights into the binding modes of these compounds with their target proteins, guiding the design of new analogs. researchgate.netnih.govnih.gov These computational tools allow researchers to predict how a molecule will interact with a receptor's active site, facilitating modifications that enhance binding affinity and stability. researchgate.net For instance, docking results for neuraminidase inhibitors indicated that introducing a thiophene (B33073) ring allowed the compound to extend into specific cavities within the enzyme, which may account for their high potency. nih.gov In the design of norfloxacin-based derivatives, molecular modeling confirmed that most new compounds retained the ability to inhibit gyrase and topoisomerase IV, while phenotypic analysis revealed that some also had polypharmacological effects on peptidoglycan synthesis, indicating novel mechanisms of action. rsc.org This synergy between computational prediction and experimental validation accelerates the discovery of lead compounds with significant therapeutic potential. nih.gov
Q & A
Q. Q1. What green chemistry methods are effective for synthesizing N'-(Furfurylidene)benzohydrazide derivatives?
N'-(Furfurylidene)benzohydrazide derivatives are synthesized via condensation reactions between aldehydes (e.g., 2-chloroquinoline-3-carboxaldehyde) and substituted hydrazides. A green solvent, PEG 400, is used under mild conditions (room temperature, open air), eliminating the need for toxic catalysts. Yields typically range from 75–87%, with purification via recrystallization (ethanol) and solvent recycling . Key steps include monitoring reactions by TLC and characterizing products using NMR, IR, and mass spectrometry .
Advanced Synthesis
Q. Q2. How can reaction conditions be optimized for derivatives with diverse substituents?
Optimization involves evaluating substituent compatibility (electron-donating/withdrawing groups) on the hydrazide moiety. For example, methoxy (-OMe), nitro (-NO₂), and hydroxy (-OH) groups are well-tolerated in PEG 400, as shown in Table 2 of . Reaction times vary (30–120 minutes), and yields depend on substituent electronic effects. Recycled PEG 400 maintains efficiency over three cycles, with minimal yield reduction (e.g., 85% → 82% for 3a) .
Basic Characterization
Q. Q3. Which spectroscopic techniques confirm the structure of N'-(Furfurylidene)benzohydrazide derivatives?
- IR spectroscopy : C=O (1670–1700 cm⁻¹) and C=N (1590–1650 cm⁻¹) stretching frequencies confirm hydrazone formation.
- ¹H NMR : Peaks at δ 8.9–9.1 ppm correspond to the imine (-CH=N-) proton, while exchangeable NH signals appear at δ 12.1–12.5 ppm.
- Mass spectrometry : Molecular ion peaks (e.g., m/z 339 for 3a) and isotopic patterns (e.g., 3:1 for Cl-containing derivatives) validate molecular weights .
Basic Biological Evaluation
Q. Q4. How is cytotoxicity assessed for these derivatives in vitro?
Compounds are screened against cancer cell lines (e.g., A549 lung adenocarcinoma) using the MTT assay. Cells are incubated with derivatives (24–48 hours), and viability is measured spectrophotometrically (570 nm). IC₅₀ values are calculated; for example, compound 3a shows moderate activity (IC₅₀ ~20 µM), while nitro-substituted derivatives (e.g., 3b) exhibit enhanced potency .
Advanced Data Analysis
Q. Q5. How to resolve discrepancies in cytotoxicity data between structurally similar derivatives?
Contradictions may arise from hydrolysis susceptibility (e.g., acylhydrazone cleavage in aqueous media) or substituent effects on solubility. Stability studies (e.g., HPLC monitoring in PBS) and logP calculations can clarify bioavailability. For instance, phenolic -OH groups (3c) improve solubility but may reduce membrane permeability, offsetting cytotoxicity .
Mechanistic Studies
Q. Q6. What mechanistic hypotheses explain the anticancer activity of these derivatives?
Hydrazone and quinoline moieties likely synergize to inhibit cancer cell proliferation. Proposed mechanisms include:
- Enzyme inhibition : Interaction with tyrosine kinases or topoisomerases via hydrogen bonding (NH, C=O) and π-π stacking (quinoline ring).
- Apoptosis induction : Caspase-3/7 activation observed in derivatives with electron-withdrawing groups (e.g., -NO₂) .
Stability Challenges
Q. Q7. How does hydrolytic stability impact bioactivity?
Acylhydrazones are prone to hydrolysis, forming inactive aldehydes and hydrazides. Stability assays in simulated physiological conditions (pH 7.4, 37°C) reveal half-lives ranging from 2–24 hours. Derivatives with bulky substituents (e.g., 3d) exhibit improved stability due to steric hindrance .
Computational Modeling
Q. Q8. How can molecular docking predict the tyrosinase inhibitory activity of these compounds?
Docking studies (e.g., AutoDock Vina) simulate binding to tyrosinase’s active site (PDB: 2Y9X). Key interactions include hydrogen bonds between the hydrazide NH and His263, and π-π interactions between the quinoline ring and Cu²⁺ ions. Compounds like 3a show lower binding energies (ΔG = -8.5 kcal/mol) than kojic acid (-6.2 kcal/mol), correlating with experimental IC₅₀ values .
Solvent Effects
Q. Q9. Why is PEG 400 superior to traditional solvents in these syntheses?
PEG 400 enhances reaction kinetics via high polarity and H-bonding capacity, solubilizing both polar aldehydes and hydrophobic hydrazides. Compared to DMF or THF, PEG 400 reduces side reactions (e.g., oxidation) and enables solvent recycling without purification, improving E-factor metrics .
Structure-Activity Relationships (SAR)
Q. Q10. How do structural modifications influence biological activity?
- Electron-withdrawing groups (e.g., -NO₂ in 3b) enhance cytotoxicity by increasing electrophilicity and target binding.
- Bulky substituents (e.g., 2,3-dimethylphenyl in 3d) improve metabolic stability but may reduce cell penetration.
- Hydroxy groups (e.g., 3c) enhance solubility but require prodrug strategies for optimal bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
